Bis-Mal-Lysine-PEG4-TFP ester

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

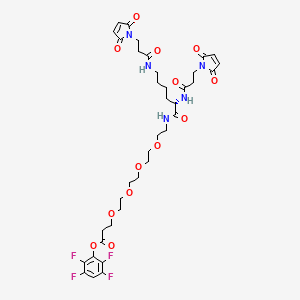

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[[(2S)-2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H45F4N5O13/c38-24-23-25(39)35(41)36(34(24)40)59-33(53)10-15-55-17-19-57-21-22-58-20-18-56-16-12-43-37(54)26(44-28(48)9-14-46-31(51)6-7-32(46)52)3-1-2-11-42-27(47)8-13-45-29(49)4-5-30(45)50/h4-7,23,26H,1-3,8-22H2,(H,42,47)(H,43,54)(H,44,48)/t26-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODWSCJQLAMMBN-SANMLTNESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCCCC(C(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)NC(=O)CCN3C(=O)C=CC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCCC[C@@H](C(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)NC(=O)CCN3C(=O)C=CC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H45F4N5O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901098283 |

Source

|

| Record name | 4,7,10,13-Tetraoxa-16,23-diazahexacosanoic acid, 26-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-18-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-17,24-dioxo-, 2,3,5,6-tetrafluorophenyl ester, (18S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901098283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

843.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426164-53-5 |

Source

|

| Record name | 4,7,10,13-Tetraoxa-16,23-diazahexacosanoic acid, 26-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-18-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-17,24-dioxo-, 2,3,5,6-tetrafluorophenyl ester, (18S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1426164-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13-Tetraoxa-16,23-diazahexacosanoic acid, 26-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-18-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-17,24-dioxo-, 2,3,5,6-tetrafluorophenyl ester, (18S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901098283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Bis-Mal-Lysine-PEG4-TFP Ester: A Multifunctional Crosslinker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-Mal-Lysine-PEG4-TFP ester, a heterobifunctional crosslinking reagent. The guide details its chemical properties, mechanisms of action, and key applications in bioconjugation, with a focus on its utility in the development of antibody-drug conjugates (ADCs), protein immobilization, and peptide dimerization.

Core Concepts and Chemical Properties

This compound is a sophisticated crosslinker designed with a unique architecture to facilitate the precise and stable linkage of biomolecules.[1] Its structure is centered around a lysine (B10760008) core, where the alpha (α) and epsilon (ε) amino groups are functionalized with sulfhydryl-reactive maleimide (B117702) groups.[2][3][4] The carboxylic acid of the lysine is connected to a discrete polyethylene (B3416737) glycol (dPEG®) spacer, which terminates in an amine-reactive 2,3,5,6-tetrafluorophenyl (TFP) ester.[2][3][4]

The key features of this crosslinker include:

-

Dual Maleimide Groups: These groups enable the conjugation to two thiol (-SH) containing molecules, such as the reduced cysteine residues in an antibody's hinge region.[1][5]

-

Amine-Reactive TFP Ester: The TFP ester is highly reactive towards primary and secondary amines, forming stable amide bonds.[1][5] TFP esters offer superior hydrolytic stability and higher reactivity with amines compared to the more common N-hydroxysuccinimidyl (NHS) esters.[2][3][4]

-

Lysine Core: This provides a branched structure, allowing for the attachment of two molecules via the maleimide groups.[1]

-

PEG4 Spacer: The four-unit polyethylene glycol spacer is hydrophilic, which enhances the water solubility of the crosslinker and the resulting conjugate.[1][5] This spacer also provides flexibility and reduces steric hindrance.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference |

| CAS Number | 1426164-53-5 | [2][5][6] |

| Molecular Weight | 843.77 g/mol | [2][6][7] |

| Chemical Formula | C₃₇H₄₅F₄N₅O₁₃ | [2][4][6] |

| Purity | > 98% | [2][4][5] |

| Spacer Arm Length (α-amine maleimide) | 25 atoms (18.8 Å) | [2][4] |

| Spacer Arm Length (ε-amine maleimide) | 29 atoms (26.1 Å) | [2][4] |

| Solubility | Methylene chloride, Acetonitrile, DMAC, DMSO | [2][4] |

| Storage Conditions | -20°C, protect from light and moisture | [4][6] |

Reaction Mechanisms and Signaling Pathways

The utility of this compound lies in its ability to facilitate controlled, sequential reactions with different functional groups.

-

Maleimide-Thiol Reaction: The maleimide groups react specifically with sulfhydryl groups at a pH range of 6.5-7.5 to form a stable thioether bond.[2][4][5] Above pH 7.5, the maleimide group can also react with amines.[2]

-

TFP Ester-Amine Reaction: The TFP ester reacts with primary amines at a pH range of 7.5-8.0 to form a stable amide bond.[2][3][4]

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

The logical workflow for a typical bioconjugation experiment using this crosslinker is depicted below.

Caption: General experimental workflow for bioconjugation.

Key Applications and Experimental Protocols

This compound is a versatile tool with several important applications in research and drug development.

Antibody-Drug Conjugates (ADCs)

This crosslinker is well-suited for the construction of ADCs, where a cytotoxic drug is attached to a monoclonal antibody that targets cancer cells.[1][2][4] The TFP ester can be reacted with an amine-functionalized drug, and the dual maleimide groups can then be used to conjugate the drug-linker complex to the reduced interchain disulfides of an antibody.

Experimental Protocol: ADC Construction (Generalized)

-

Drug-Linker Conjugation:

-

Dissolve the amine-containing cytotoxic drug and a 1.5-fold molar excess of this compound in a suitable organic solvent (e.g., DMSO).

-

Add a non-nucleophilic base (e.g., diisopropylethylamine) to catalyze the reaction.

-

Incubate at room temperature for 2-4 hours.

-

Monitor the reaction by LC-MS.

-

Purify the drug-linker conjugate using reverse-phase HPLC.

-

-

Antibody Reduction:

-

Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.2).

-

Add a 10-fold molar excess of a reducing agent (e.g., TCEP).

-

Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

Remove the excess reducing agent using a desalting column.

-

-

Final Conjugation:

-

Immediately add the purified drug-linker conjugate (with maleimide groups) to the reduced antibody at a 5-10 fold molar excess.

-

Incubate at 4°C overnight.

-

Purify the final ADC using size-exclusion chromatography to remove unconjugated drug-linker and aggregated antibody.

-

Characterize the ADC by SDS-PAGE, SEC-HPLC, and mass spectrometry to determine the drug-to-antibody ratio (DAR).

-

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Protein Immobilization

This crosslinker can be used to immobilize proteins onto amine-functionalized surfaces for applications such as ELISAs, biosensors, and affinity chromatography.[2][4] The TFP ester reacts with the aminated surface, and the maleimide groups can then capture thiol-containing proteins.

Experimental Protocol: Protein Immobilization (Generalized)

-

Surface Activation:

-

Incubate the amine-functionalized solid support (e.g., beads, plate) with a solution of this compound in an appropriate buffer (e.g., PBS, pH 7.5) for 1-2 hours at room temperature.

-

Wash the support extensively with buffer to remove unreacted crosslinker.

-

-

Protein Immobilization:

-

Prepare the thiol-containing protein in a suitable buffer (e.g., PBS, pH 7.0). If necessary, reduce the protein with a mild reducing agent and subsequently remove the reducing agent.

-

Incubate the activated support with the protein solution for 2-4 hours at room temperature or overnight at 4°C.

-

Wash the support to remove unbound protein.

-

Block any remaining reactive maleimide groups by incubating with a solution of L-cysteine or β-mercaptoethanol.

-

Peptide Dimerization

The dual maleimide groups allow for the dimerization of peptides that contain a single cysteine residue.[2][4] This can be useful for creating bivalent ligands with increased avidity for their targets.

Experimental Protocol: Peptide Dimerization (Generalized)

-

Linker-Peptide Conjugation (Amine-containing Peptide):

-

If one of the peptides has a free amine (e.g., N-terminus or lysine side chain), it can first be reacted with the TFP ester of the crosslinker as described in the ADC protocol.

-

-

Dimerization of Thiol-containing Peptides:

-

Dissolve the cysteine-containing peptide in a suitable buffer (e.g., PBS, pH 7.0).

-

Add the this compound (or the peptide-linker conjugate from step 1) at a 0.5 molar equivalent to the peptide.

-

Incubate at room temperature for 2-4 hours.

-

Monitor the reaction by LC-MS.

-

Purify the dimerized peptide by reverse-phase HPLC.

-

PROTAC Development

This compound can also serve as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][8] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The TFP ester and maleimide groups can be used to conjugate the E3 ligase ligand and the target protein ligand, respectively.

Conclusion

This compound is a powerful and versatile tool for researchers in bioconjugation and drug development. Its unique trifunctional nature, combining two thiol-reactive maleimide groups and one amine-reactive TFP ester on a branched, hydrophilic spacer, enables the creation of complex and stable biomolecular conjugates. The applications of this reagent in the construction of ADCs, protein immobilization, peptide dimerization, and PROTAC development highlight its significance in advancing therapeutic and diagnostic strategies. Careful consideration of reaction conditions, particularly pH, is crucial for achieving high-yield and specific conjugations.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]

- 4. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Bis-Mal-Lysine-PEG4-TFP Ester: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the trifunctional crosslinker, Bis-Mal-Lysine-PEG4-TFP ester. It is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge required to effectively utilize this versatile reagent in their work. This document details its chemical structure, physicochemical properties, and its applications in bioconjugation, with a focus on the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Structure and Properties

This compound is a unique crosslinking agent featuring three distinct functional components: a central lysine (B10760008) core, two maleimide (B117702) groups, and a tetrafluorophenyl (TFP) ester-activated polyethylene (B3416737) glycol (PEG) chain.[1] This architecture allows for the sequential or simultaneous conjugation of multiple molecular entities.

The alpha (α) and epsilon (ε) primary amines of the lysine backbone are each functionalized with a maleimide group via a propyl linker.[2] The carboxylic acid of the lysine is connected to a 4-unit PEG spacer, which terminates in a highly reactive TFP ester.[2]

Structural Diagram

Caption: Molecular architecture of this compound.

Physicochemical and Reactive Properties

The properties of this compound are summarized in the table below. This data has been compiled from various suppliers.[2][3][4][5]

| Property | Value |

| Chemical Formula | C₃₇H₄₅F₄N₅O₁₃ |

| Molecular Weight | 843.77 g/mol [1][5][6] |

| CAS Number | 1426164-53-5[3][4] |

| Appearance | White to off-white solid or viscous liquid[5][6] |

| Purity | >90-98%[3][4][5][6] |

| Solubility | Soluble in DMSO, DMF, methylene (B1212753) chloride, acetonitrile[7][] |

| Storage Conditions | -20°C, protect from light and moisture[3][4][] |

| Maleimide Reactivity | Reacts with thiol groups (sulfhydryls) at pH 6.5-7.5[2][3][4] |

| TFP Ester Reactivity | Reacts with primary amines at pH 7.5-8.0[2][] |

Reaction Mechanisms and Bioconjugation Strategy

The utility of this compound lies in its ability to facilitate the assembly of complex biomolecular conjugates through chemoselective reactions.

TFP Ester Reaction with Primary Amines

The 2,3,5,6-tetrafluorophenyl (TFP) ester is a highly reactive functional group that readily couples with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue) to form a stable amide bond.[9] TFP esters exhibit greater hydrolytic stability compared to the more common N-hydroxysuccinimide (NHS) esters, particularly in aqueous solutions at basic pH, which can lead to more efficient and reproducible conjugations.[9][10][11]

Caption: TFP ester reaction with a primary amine.

Maleimide Reaction with Thiols

The two maleimide groups react specifically with free thiol (sulfhydryl) groups, such as those on cysteine residues, via a Michael addition reaction to form a stable thioether bond.[12] This reaction is highly efficient and chemoselective within a pH range of 6.5 to 7.5.[2][3][4] Above pH 7.5, maleimides can exhibit some reactivity towards primary amines.[2][]

Caption: Maleimide reaction with thiol-containing molecules.

Experimental Protocols

The following are generalized, illustrative protocols for the use of this compound. Note: These are not definitive protocols and should be optimized for specific applications.

General Handling and Storage

-

Storage: Store the reagent at -20°C in a desiccated, light-protected environment.[3][4][]

-

Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[7] The reagent is moisture-sensitive. Prepare solutions immediately before use and discard any unused reconstituted reagent.[13]

-

Solubilization: Dissolve the required amount of the ester in anhydrous DMSO or DMF to prepare a stock solution.[7][] This stock can then be added to the aqueous reaction buffer. The final concentration of the organic solvent should typically be kept below 10% to maintain protein solubility.

Example Protocol: Two-Step Sequential Conjugation for ADC Analogue Construction

This protocol describes the conjugation of an amine-containing payload (e.g., a small molecule drug with a primary amine) to the TFP ester, followed by conjugation of the resulting intermediate to a thiol-containing protein (e.g., a reduced antibody).

Materials:

-

This compound

-

Amine-containing payload

-

Thiol-containing protein (e.g., reduced antibody)

-

Anhydrous DMSO

-

Reaction Buffer A: Phosphate-buffered saline (PBS), pH 7.5-8.0

-

Reaction Buffer B: PBS, pH 6.5-7.0

-

Quenching Reagent (for TFP ester): 1 M Tris-HCl, pH 8.0

-

Quenching Reagent (for maleimide): 100 mM L-cysteine in PBS

-

Desalting columns

Procedure:

Step 1: Reaction of TFP Ester with Amine-Containing Payload

-

Dissolve the amine-containing payload in Reaction Buffer A.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Add a 5- to 10-fold molar excess of the dissolved ester to the payload solution.

-

Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

-

(Optional) Quench any unreacted TFP ester by adding Tris-HCl to a final concentration of 50 mM and incubating for 15 minutes.

-

Purify the resulting Bis-maleimide-payload intermediate using an appropriate method (e.g., HPLC, desalting column) to remove excess crosslinker and quenching reagent.

Step 2: Reaction of Bis-Maleimide Intermediate with Thiol-Containing Protein

-

Dissolve the thiol-containing protein in Reaction Buffer B. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP and subsequently remove the reducing agent using a desalting column.

-

Add the purified Bis-maleimide-payload intermediate to the protein solution at a 5- to 20-fold molar excess.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quench any unreacted maleimide groups by adding L-cysteine to a final concentration of 1-2 mM and incubating for 15 minutes.

-

Purify the final conjugate using a desalting column or size-exclusion chromatography to remove excess reagents and byproducts.

-

Characterize the final conjugate for drug-to-antibody ratio (DAR) and purity.

Applications and Logical Workflows

This compound is a valuable tool in the development of complex biotherapeutics and research probes.

Antibody-Drug Conjugates (ADCs)

In ADC development, this linker can be used to attach two drug molecules to a single linker, which is then conjugated to an antibody. This can be advantageous for achieving a higher drug-to-antibody ratio (DAR).

Caption: General workflow for ADC synthesis and action.

Proteolysis-Targeting Chimeras (PROTACs)

This linker is also well-suited for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The TFP ester can be reacted with a ligand for the target protein, and the maleimides can be reacted with a ligand for the E3 ligase (or vice versa), with the PEG4 chain acting as the connecting linker.

Caption: General mechanism of action for a PROTAC.

Conclusion

This compound is a potent and versatile trifunctional crosslinker that offers several advantages for the construction of complex bioconjugates. Its distinct reactive groups allow for controlled, sequential conjugation strategies. The hydrophilic PEG spacer can improve the solubility and pharmacokinetic properties of the resulting conjugates.[3][4] The superior stability of the TFP ester compared to NHS esters provides a wider and more reliable reaction window.[9][11] These features make it an invaluable tool for researchers and developers in the fields of targeted drug delivery, proteomics, and diagnostics.

References

- 1. Bis-Mal-Lysine-PEG4-acid, 1426164-52-4 | BroadPharm [broadpharm.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, 1426164-53-5 | BroadPharm [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. vectorlabs.com [vectorlabs.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. purepeg.com [purepeg.com]

- 11. This compound, CAS 1426164-53-5 | AxisPharm [axispharm.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. This compound - CAS:1426164-53-5 - KKL Med Inc. [kklmed.com]

A Technical Guide to Bis-Mal-Lysine-PEG4-TFP Ester: Mechanism and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Bis-Mal-Lysine-PEG4-TFP ester, a heterobifunctional crosslinker, detailing its mechanism of action, applications in bioconjugation, and relevant experimental protocols.

Introduction

This compound is a versatile crosslinking reagent used to covalently link two or three biomolecules. Its unique architecture, featuring two maleimide (B117702) groups and one tetrafluorophenyl (TFP) ester, allows for specific and efficient conjugation strategies.[1] The central lysine (B10760008) core provides a branched structure, while the polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and reduces potential immunogenicity of the resulting conjugate.[1][2] This crosslinker is particularly valuable in the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles.[1][3][4]

Core Structure and Functional Components

The this compound molecule is comprised of several key functional components:

-

Bis-Maleimide Groups: Two maleimide groups are present, enabling the conjugation to molecules containing thiol (sulfhydryl) groups, typically found in cysteine residues of proteins and peptides.[1]

-

TFP (Tetrafluorophenyl) Ester: A highly reactive TFP ester allows for the formation of stable amide bonds with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue.[1][5] TFP esters are known for their high reactivity and greater stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters.[3][6]

-

Lysine Core: A central lysine molecule provides the scaffold for the two maleimide groups, attached to its alpha (α) and epsilon (ε) amine groups.[1][3]

-

PEG4 Spacer: A four-unit polyethylene glycol spacer is linked to the carboxylic acid of the lysine. This hydrophilic spacer increases the overall water solubility of the crosslinker and the resulting conjugate, and provides flexibility.[1][2]

Mechanism of Action

The utility of this compound lies in the orthogonal reactivity of its functional groups, allowing for a controlled, stepwise conjugation process.

Maleimide-Thiol Conjugation

The maleimide groups react with thiol-containing molecules via a Michael addition reaction.[7] This reaction is highly specific for thiols within a pH range of 6.5 to 7.5, forming a stable thioether bond.[2][3][8] Above pH 7.5, the maleimide group can also react with primary amines, losing its thiol-selectivity.[3][8]

TFP Ester-Amine Conjugation

The TFP ester reacts with primary amines to form a stable amide bond.[5] This acylation reaction is most efficient at a pH of 7.5 to 8.0.[3] The TFP ester offers the advantage of being more resistant to spontaneous hydrolysis compared to NHS esters, providing a larger window for the conjugation reaction to occur.[6][9]

The overall reaction scheme allows for either a two-step or a one-pot conjugation, depending on the desired outcome and the nature of the biomolecules being conjugated.

Quantitative Data

| Property | Value | Reference(s) |

| Molecular Formula | C37H45F4N5O13 | |

| Molecular Weight | 843.77 g/mol | |

| Purity | ≥95% | [1] |

| Solubility | Soluble in DMSO, DMF, Methylene chloride, Acetonitrile | [3][10] |

| Storage | Store at -20°C, protected from light and moisture | [1] |

| Maleimide Reaction pH | Optimal: 6.5 - 7.5 | [2][3] |

| TFP Ester Reaction pH | Optimal: 7.5 - 8.0 | [3] |

| Spacer Arm Length | α-amine to carbonyl: 25 atoms (18.773 Å) ε-amine to carbonyl: 29 atoms (26.105 Å) | [3] |

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization may be required for specific applications.

Two-Step Conjugation: Thiol-Reactive Step First

This protocol is ideal when precise control over the conjugation process is required.

Materials:

-

Thiol-containing biomolecule (e.g., protein with reduced cysteines)

-

Amine-containing biomolecule (e.g., antibody)

-

This compound

-

Reaction Buffers:

-

Phosphate-buffered saline (PBS), pH 7.2-7.5 for maleimide reaction

-

Sodium bicarbonate buffer (0.1 M), pH 8.0 for TFP ester reaction

-

-

Reducing agent (e.g., TCEP)

-

Quenching reagent (e.g., Tris buffer)

-

Anhydrous DMSO or DMF

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Preparation of Thiol-Containing Biomolecule: If necessary, reduce disulfide bonds in the protein using a 10-fold molar excess of TCEP for 30 minutes at room temperature.[11] Remove excess TCEP using a desalting column.

-

Step 1: Maleimide Conjugation: a. Dissolve the thiol-containing biomolecule in degassed PBS buffer (pH 7.2-7.5) to a concentration of 1-10 mg/mL.[12] b. Dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution immediately before use.[11] c. Add a 10-20 fold molar excess of the crosslinker solution to the biomolecule solution.[11] d. Incubate for 2 hours at room temperature or overnight at 4°C.[13]

-

Purification: Remove excess crosslinker using a desalting column or dialysis against PBS.

-

Step 2: TFP Ester Conjugation: a. Prepare the amine-containing biomolecule in the sodium bicarbonate buffer (pH 8.0). b. Add the maleimide-conjugated intermediate to the amine-containing biomolecule. c. Incubate for 2 hours at room temperature.

-

Quenching and Purification: Quench the reaction by adding Tris buffer to a final concentration of 50-100 mM.[14] Purify the final conjugate using an appropriate chromatography method.

One-Pot Conjugation

This method is suitable for simpler conjugations but may result in a more heterogeneous product mixture.

Materials:

-

As listed in section 5.1.

Procedure:

-

Biomolecule Preparation: Prepare the thiol- and amine-containing biomolecules in a buffer that is a compromise for both reactions, such as a phosphate (B84403) buffer at pH 7.5.

-

Conjugation Reaction: a. Dissolve this compound in anhydrous DMSO or DMF. b. Add the crosslinker to the mixture of biomolecules. The molar ratios will need to be optimized based on the specific biomolecules. c. Incubate for 2-4 hours at room temperature.

-

Quenching and Purification: Quench and purify the conjugate as described in the two-step protocol.

Visualizations

Signaling Pathways and Logical Relationships

The primary role of this compound is to link biomolecules. The impact on signaling pathways is therefore determined by the nature of the conjugated molecules. For example, in an Antibody-Drug Conjugate (ADC), the antibody directs the cytotoxic drug to a cancer cell, leading to apoptosis.

Caption: Generalized mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental Workflow

The following diagram illustrates a typical two-step experimental workflow for conjugating two different proteins using this compound.

Caption: Two-step experimental workflow for bioconjugation.

Conclusion

This compound is a powerful and versatile tool in the field of bioconjugation. Its well-defined reactivity, coupled with the beneficial properties of the PEG spacer, makes it an excellent choice for the construction of complex and functional biomolecular conjugates for a wide range of research, diagnostic, and therapeutic applications. Careful consideration of reaction conditions, particularly pH, is crucial for achieving high-yield and specific conjugations.

References

- 1. This compound, CAS 1426164-53-5 | AxisPharm [axispharm.com]

- 2. This compound, 1426164-53-5 | BroadPharm [broadpharm.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. BP Fluor 594 TFP Ester | BroadPharm [broadpharm.com]

- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 10. vectorlabs.com [vectorlabs.com]

- 11. biotium.com [biotium.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

An In-Depth Technical Guide to Bis-Mal-Lysine-PEG4-TFP Ester: A Multifunctional Crosslinker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-Mal-Lysine-PEG4-TFP ester, a heterobifunctional crosslinking reagent. We will delve into its core components, mechanism of action, and key applications in modern bioconjugation, with a focus on producing stable and well-defined bioconjugates. This document offers detailed technical specifications, experimental protocols, and visual representations of its structure and reaction pathways to support its practical application in research and development.

Core Concepts: Deconstructing this compound

This compound is a sophisticated crosslinker engineered with distinct functional moieties, each contributing to its versatility in bioconjugation strategies.[1] Its architecture allows for the covalent linkage of biomolecules, such as proteins, peptides, and antibodies, to other molecules, including therapeutic agents or reporter labels.[1][2]

The molecule is built around a central lysine (B10760008) core, providing a branched structure.[1] The alpha (α) and epsilon (ε) primary amines of the lysine are each functionalized with a maleimide (B117702) group.[3] The carboxylic acid of the lysine is extended with a discrete polyethylene (B3416737) glycol (PEG) spacer (PEG4), which terminates in a highly reactive 2,3,5,6-tetrafluorophenyl (TFP) ester.[3]

Key Functional Components:

-

Bis-Maleimide Groups: These groups are specifically reactive towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides.[] This reaction proceeds via a Michael addition to form a stable, covalent thioether bond.[5] The presence of two maleimide groups allows for the crosslinking of two separate thiol-containing molecules or the bridging of disulfide bonds within a single molecule after reduction.[3][6]

-

Lysine Core: The lysine residue serves as a scaffold, presenting the two maleimide groups for dual thiol conjugation.[1]

-

PEG4 Spacer: The short, hydrophilic chain of four polyethylene glycol units enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers.[][] This PEG spacer can also reduce the immunogenicity of the conjugate and provides spatial separation between the conjugated molecules, potentially preserving their biological activity.[2]

-

TFP Ester: The 2,3,5,6-tetrafluorophenyl ester is a highly efficient amine-reactive group.[3][6] It reacts with primary and secondary amines, such as the N-terminus of a protein or the side chain of a lysine residue, to form a stable amide bond.[3][6] TFP esters are known for their high reactivity and greater stability against hydrolysis in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters.[3][5]

Quantitative Data and Physicochemical Properties

The following table summarizes the key quantitative and physicochemical properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C₃₇H₄₅F₄N₅O₁₃ | [2][6] |

| Molecular Weight | 843.77 g/mol | [2][6][8] |

| CAS Number | 1426164-53-5 | [6][8] |

| Purity | > 98% | [6] |

| Appearance | White to off-white solid | [8] |

| Solubility | Soluble in DMSO, DMF, Methylene chloride, Acetonitrile | [3][6][8] |

| Spacer Arm Length (α-amine conjugated maleimide) | 25 atoms (18.773 Å) | [3][6] |

| Spacer Arm Length (ε-amine conjugated maleimide) | 29 atoms (26.105 Å) | [3][6] |

| Optimal pH for Maleimide-Thiol Reaction | 6.5 - 7.5 | [][6] |

| Optimal pH for TFP Ester-Amine Reaction | 7.5 - 8.0 | [6][9] |

| Storage Conditions | -20°C, protect from moisture | [][6][8] |

Visualizing the Architecture and Reactivity

The following diagrams illustrate the chemical structure of this compound and its reaction mechanism with target functional groups on biomolecules.

References

- 1. fgsc.net [fgsc.net]

- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 8. Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bis-Mal-Lysine-PEG4-TFP Ester for Drug Development Professionals

Introduction

Bis-Mal-Lysine-PEG4-TFP ester is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3] This guide provides a comprehensive overview of its chemical properties, mechanisms of action, and detailed protocols for its application, aimed at researchers, scientists, and professionals in drug development.

This crosslinker features a branched lysine (B10760008) core, two maleimide (B117702) groups, a tetraethylene glycol (PEG4) spacer, and a 2,3,5,6-tetrafluorophenyl (TFP) ester.[3][4][5] This unique combination of functional moieties allows for the sequential and specific conjugation of biomolecules, offering enhanced solubility and stability to the resulting conjugates.[3][4]

Core Components and Functionality

The structure of this compound is designed for controlled, multi-step bioconjugation.

-

Bis-Maleimide Groups : These moieties are highly reactive towards sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides. The reaction, a Michael addition, forms a stable thioether bond.[6][7] This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[6][7][8][9] Above pH 7.5, the maleimide group's reactivity towards primary amines increases, which can lead to a loss of selectivity.[8]

-

TFP (2,3,5,6-Tetrafluorophenyl) Ester : This is an amine-reactive group that forms a stable amide bond with primary and secondary amines, such as those on the side chain of lysine residues or the N-terminus of a protein.[10][11] TFP esters are favored over the more common N-hydroxysuccinimide (NHS) esters due to their superior hydrolytic stability, especially at the basic pH values often required for efficient amine acylation.[8][10][12][13] This increased stability leads to more efficient and reproducible bioconjugation reactions.[7]

-

Lysine Core : The lysine molecule provides a branched scaffold, allowing for the attachment of two separate maleimide-reactive entities.[3][4]

-

PEG4 Spacer : The polyethylene (B3416737) glycol (PEG) linker enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers, which is crucial when working with biomolecules.[3][4][9] It also provides spatial separation between the conjugated molecules, which can help to preserve their biological activity.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided below.

| Property | Value | Reference |

| CAS Number | 1426164-53-5 | [5][9] |

| Molecular Formula | C37H45F4N5O13 | [5][9] |

| Molecular Weight | 843.77 g/mol | [5] |

| Purity | >98% | [5][9] |

| Solubility | Methylene chloride, Acetonitrile, DMAC, DMSO | [5] |

| Storage Conditions | -20°C, protect from moisture | [8][9] |

TFP Ester vs. NHS Ester: A Comparative Analysis

The choice of the amine-reactive group is critical for successful bioconjugation. TFP esters offer significant advantages over NHS esters, primarily in terms of stability.

| pH | TFP Ester Half-Life (minutes) | NHS Ester Half-Life (minutes) |

| 7.0 | 240 | 60 |

| 8.0 | 120 | 20 |

| 10.0 | 360 | 39 |

Data adapted from a study on self-assembled monolayers, demonstrating the trend of higher stability for TFP esters.[12]

This enhanced stability of the TFP ester at higher pH allows for more controlled and efficient conjugation to amines.[12]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: General Procedure for Thiol-Maleimide Conjugation

This protocol outlines the steps for conjugating a thiol-containing molecule (e.g., a protein with cysteine residues) to the maleimide groups of the crosslinker.

Materials:

-

Thiol-containing protein

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), 10-100 mM Tris, or 10-100 mM HEPES, pH 6.5-7.5.[4][6]

-

Anhydrous DMSO or DMF

-

(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)

-

(Optional) Quenching reagent: Free cysteine or β-mercaptoethanol

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Preparation of the Thiol-Containing Protein:

-

Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[4]

-

If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[4] Note: If using DTT as a reducing agent, it must be removed prior to conjugation, as it contains a free thiol.[4]

-

-

Preparation of the Crosslinker Solution:

-

Conjugation Reaction:

-

Quenching the Reaction (Optional):

-

To stop the reaction, a quenching reagent with a free thiol, such as cysteine or β-mercaptoethanol, can be added in excess.

-

-

Purification:

-

Remove the unreacted crosslinker and byproducts using size-exclusion chromatography, dialysis, or ultrafiltration.[15]

-

Protocol 2: General Procedure for Amine-TFP Ester Conjugation

This protocol describes the conjugation of an amine-containing molecule to the TFP ester of the crosslinker.

Materials:

-

Amine-containing molecule

-

This compound (or its thiol-conjugated product from Protocol 1)

-

Reaction Buffer: Amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer, pH 7.5-8.0.[5][8] Avoid Tris buffer as it contains a primary amine.

-

Anhydrous DMSO or DMF

-

(Optional) Quenching reagent: 1 M Tris-HCl, pH 8.0 or hydroxylamine (B1172632)

-

Purification system

Procedure:

-

Preparation of the Amine-Containing Molecule:

-

Dissolve the molecule in the reaction buffer.

-

-

Preparation of the Crosslinker Solution:

-

If not already in solution from a previous step, prepare a 10 mM stock solution of the TFP ester-containing compound in anhydrous DMSO or DMF.[16]

-

-

Conjugation Reaction:

-

Add the crosslinker solution to the amine-containing molecule solution. The optimal molar ratio will depend on the specific molecules and should be determined empirically.

-

Incubate for 1-2 hours at room temperature.[17]

-

-

Quenching the Reaction (Optional):

-

Add a quenching reagent like Tris-HCl or hydroxylamine to consume any unreacted TFP ester.[16]

-

-

Purification:

-

Purify the conjugate using an appropriate chromatography method or dialysis.

-

Protocol 3: Example Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This protocol provides a specialized workflow for creating an ADC using this compound.

Materials:

-

Antibody (e.g., IgG)

-

Cytotoxic drug with a primary amine

-

This compound

-

Reduction Buffer: e.g., 500 mM sodium borate, 500 mM NaCl, pH 8.0[18]

-

Conjugation Buffer: PBS, pH 7.4, with 1 mM DTPA[18]

-

Reducing agent: DTT

-

Solvents: DMSO, acetonitrile

-

Purification system: Sephadex G-25 column[18]

Procedure:

-

Step 1: Drug-Linker Conjugation (Amine-TFP Ester Reaction)

-

Dissolve the amine-containing drug and a molar excess of this compound in DMSO.

-

Allow the reaction to proceed to form the Drug-Linker intermediate.

-

Purify the Drug-Linker intermediate.

-

-

Step 2: Antibody Reduction

-

To a solution of the antibody (e.g., 10 mg/mL), add the reduction buffer followed by DTT.[18]

-

Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds, exposing free thiol groups.[18]

-

Remove excess DTT using a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer.[18]

-

-

Step 3: ADC Formation (Thiol-Maleimide Reaction)

-

Cool the reduced antibody solution on ice.[18]

-

Prepare a solution of the Drug-Linker intermediate in a mixture of DMSO and acetonitrile.[18]

-

Add the Drug-Linker solution to the cold-reduced antibody solution with rapid mixing. A typical molar ratio is 9.5 moles of Drug-Linker per mole of antibody.[18]

-

Incubate on ice for 1 hour.[18]

-

-

Step 4: Purification of the ADC

-

Purify the ADC from unreacted drug-linker and other byproducts using a suitable chromatography method.

-

Visualizing Workflows and Pathways

Logical Flow of ADC Synthesis

The following diagram illustrates the sequential conjugation steps in the synthesis of an antibody-drug conjugate using this compound.

Caption: Workflow for ADC synthesis using the dual-reactive linker.

Reaction Scheme of this compound

This diagram shows the reaction of the functional groups of the crosslinker with their respective targets on biomolecules.

Caption: Reaction scheme of the crosslinker with biomolecules.

Conclusion

This compound is a versatile and powerful tool in the field of bioconjugation. Its dual reactivity, coupled with the enhanced stability of the TFP ester and the solubility benefits of the PEG spacer, makes it an excellent choice for the construction of complex biomolecular architectures such as ADCs and PROTACs. The detailed protocols and workflows provided in this guide offer a starting point for researchers to harness the potential of this crosslinker in their drug development endeavors. As with any bioconjugation reaction, optimization of reaction conditions for specific applications is crucial for achieving the desired outcome.

References

- 1. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US6828401B2 - Preparation method of peg-maleimide derivatives - Google Patents [patents.google.com]

- 3. This compound, CAS 1426164-53-5 | AxisPharm [axispharm.com]

- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. benchchem.com [benchchem.com]

- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. This compound, 1426164-53-5 | BroadPharm [broadpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. lumiprobe.com [lumiprobe.com]

- 12. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. biotium.com [biotium.com]

- 16. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 18. broadpharm.com [broadpharm.com]

The Architect's Toolkit: A Technical Guide to Heterobifunctional Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug development, the ability to precisely link different molecules is paramount. Heterobifunctional crosslinkers are the master architects of these connections, providing the chemical tools to build sophisticated bioconjugates with remarkable specificity and control. This in-depth technical guide explores the core principles of heterobifunctional crosslinkers, their diverse applications, and the practical knowledge needed to harness their power in the laboratory.

The Core Concept: Building Bridges with a Two-Faced Advantage

Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive moieties. This fundamental difference is the key to their versatility, enabling a controlled, sequential approach to conjugation.[1] This two-step process significantly reduces the formation of unwanted homodimers and polymers, a common challenge with one-step conjugations using homobifunctional reagents.[1][]

The general structure of a heterobifunctional crosslinker consists of three key components: two different reactive groups and a spacer arm that bridges them. The choice of reactive groups dictates the target functional groups on the biomolecules to be linked, while the spacer arm's length and composition can be tailored to influence the properties of the final conjugate, such as its solubility and steric hindrance.[1]

A Diverse Arsenal: Types of Heterobifunctional Crosslinkers

The utility of heterobifunctional crosslinkers lies in the variety of reactive groups available, allowing for the targeting of different functional groups on proteins, nucleic acids, and other biomolecules.[1]

Amine-Reactive and Sulfhydryl-Reactive Crosslinkers

This is the most common class of heterobifunctional crosslinkers. One end typically contains an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (found on lysine (B10760008) residues and the N-terminus of proteins), while the other end features a maleimide (B117702) group that specifically targets sulfhydryl groups (found on cysteine residues).[1]

Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers

These crosslinkers are designed to react with carbonyl groups (aldehydes and ketones) and sulfhydryl groups. This is particularly useful for conjugating glycoproteins, where the carbohydrate moieties can be oxidized to generate aldehydes.

Photoreactive Crosslinkers

These reagents introduce a "capture" element to crosslinking experiments. One end has a conventional reactive group (e.g., an NHS ester), while the other end possesses a photoreactive group (e.g., an aryl azide (B81097) or diazirine) that becomes reactive upon exposure to UV light. This allows for the non-specific capture of interacting molecules in close proximity at a specific moment in time.

Quantitative Data for Common Heterobifunctional Crosslinkers

The selection of an appropriate crosslinker is critical for successful bioconjugation. The following tables summarize the key quantitative data for a selection of commonly used heterobifunctional crosslinkers.

Table 1: Amine-to-Sulfhydryl Crosslinkers

| Crosslinker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Water Soluble | Cleavable | Reactive Groups |

| SMCC | 334.32 | 8.3 | No | No | NHS ester, Maleimide |

| Sulfo-SMCC | 436.37 | 8.3 | Yes | No | Sulfo-NHS ester, Maleimide |

| MBS | 314.25 | 7.3 | No | No | NHS ester, Maleimide |

| Sulfo-MBS | 416.30 | 7.3 | Yes | No | Sulfo-NHS ester, Maleimide |

| EMCS | 308.29 | 9.4 | No | No | NHS ester, Maleimide |

| GMBS | 280.23 | 6.8 | No | No | NHS ester, Maleimide |

| SPDP | 312.36 | 6.8 | No | Yes (Disulfide) | NHS ester, Pyridyldithiol |

| LC-SPDP | 423.53 | 15.7 | No | Yes (Disulfide) | NHS ester, Pyridyldithiol |

| SIA | 288.08 | 10.6 | No | No | NHS ester, Iodoacetyl |

| Sulfo-SIA | 390.13 | 10.6 | Yes | No | Sulfo-NHS ester, Iodoacetyl |

Table 2: Other Heterobifunctional Crosslinkers

| Crosslinker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Water Soluble | Cleavable | Reactive Groups |

| KMUH | 225.24 | 11.8 | No | No | Maleimide, Hydrazide |

| MPBH | 289.31 | 12.5 | No | No | Maleimide, Hydrazide |

| ABH | 214.18 | 8.7 | No | No | Isocyanate, Maleimide |

| SANPAH | 262.23 | 11.9 | No | No | NHS ester, Phenylazide |

| Sulfo-SANPAH | 364.28 | 11.9 | Yes | No | Sulfo-NHS ester, Phenylazide |

Experimental Protocols: A Practical Guide

The following sections provide detailed methodologies for key experiments utilizing heterobifunctional crosslinkers.

Antibody-Drug Conjugate (ADC) Preparation using SMCC

This protocol outlines the steps for conjugating a thiol-containing drug to an antibody using the amine-to-sulfhydryl crosslinker SMCC.[3]

Materials:

-

Antibody (1-10 mg/mL) in amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

SMCC crosslinker

-

Anhydrous DMSO or DMF

-

Thiol-containing drug

-

Quenching reagent (e.g., L-cysteine)

-

Desalting columns

-

Reaction Buffer (Amine-free, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

-

Conjugation Buffer (e.g., PBS with 1-5 mM EDTA, pH 6.5-7.0)

Procedure:

-

Antibody Preparation:

-

SMCC Activation of Antibody:

-

Prepare a stock solution of SMCC in anhydrous DMSO or DMF.

-

Add a 5- to 20-fold molar excess of the SMCC solution to the antibody solution.

-

Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

-

-

Removal of Excess SMCC:

-

Immediately after incubation, remove non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent hydrolysis of the maleimide group and to avoid quenching of the thiol-containing drug.

-

-

Conjugation to Thiol-Containing Drug:

-

Immediately add the maleimide-activated antibody to the thiol-containing drug at a defined molar ratio (e.g., 1:1 to 1:5).

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching (Optional):

-

To stop the reaction and cap any unreacted maleimide groups, add a quenching reagent like L-cysteine to a final concentration of 1-10 mM. Incubate for an additional 15-30 minutes.

-

-

Purification and Characterization:

-

Purify the ADC from excess reagents and unconjugated molecules using an appropriate method such as size-exclusion chromatography (SEC).

-

Characterize the conjugate to determine the drug-to-antibody ratio (DAR) and confirm purity using methods such as SDS-PAGE, UV-Vis spectroscopy, and/or mass spectrometry.

-

Protein-Protein Interaction Study using a Photoreactive Crosslinker

This protocol provides a general workflow for identifying protein-protein interactions using an amine-reactive photoreactive crosslinker like SANPAH.

Materials:

-

Bait protein with accessible primary amines

-

Cell lysate or purified prey protein

-

SANPAH crosslinker

-

Anhydrous DMSO or DMF

-

UV lamp (320-350 nm)

-

Reaction Buffer (Amine-free, e.g., PBS, pH 7.2-7.5)

-

Lysis Buffer (e.g., RIPA buffer)

-

Antibodies for immunoprecipitation and Western blotting

Procedure:

-

Labeling of Bait Protein:

-

Dissolve the bait protein in the Reaction Buffer.

-

Prepare a stock solution of SANPAH in anhydrous DMSO or DMF.

-

Add a 10- to 50-fold molar excess of the SANPAH solution to the bait protein solution.

-

Incubate for 30-60 minutes at room temperature in the dark.

-

-

Removal of Excess Crosslinker:

-

Remove non-reacted SANPAH using a desalting column equilibrated with a suitable buffer.

-

-

Interaction with Prey Protein(s):

-

Add the labeled bait protein to the cell lysate or purified prey protein solution.

-

Incubate for a sufficient time to allow for protein-protein interaction to occur (e.g., 1-2 hours at 4°C).

-

-

Photocrosslinking:

-

Expose the sample to UV light (320-350 nm) for 5-15 minutes on ice. The optimal time should be determined empirically.

-

-

Analysis of Crosslinked Products:

-

Lyse the cells (if applicable) using Lysis Buffer.

-

Analyze the crosslinked products by SDS-PAGE and Western blotting using antibodies against the bait and expected prey proteins. A higher molecular weight band corresponding to the crosslinked complex should be observed.

-

For identification of unknown interacting partners, the crosslinked complex can be excised from the gel and analyzed by mass spectrometry.

-

Visualizing Molecular Interactions and Workflows

Graphviz diagrams can be used to illustrate the complex relationships in signaling pathways and experimental workflows.

GPCR-Arrestin Signaling Pathway

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cell signaling.[4][5] Upon activation by a ligand, they undergo a conformational change that allows them to activate G proteins. Subsequently, to terminate signaling, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of arrestin.[4][5] Heterobifunctional crosslinkers can be used to trap and study the transient interaction between a GPCR and arrestin.[4][5]

Caption: GPCR signaling and arrestin-mediated desensitization.

Experimental Workflow for ADC Preparation

The following diagram illustrates the logical flow of the experimental protocol for preparing an antibody-drug conjugate using a heterobifunctional crosslinker.

Caption: Workflow for antibody-drug conjugate (ADC) preparation.

Conclusion

Heterobifunctional crosslinkers are indispensable tools in modern molecular biology and drug development. Their unique ability to facilitate controlled, sequential conjugations has revolutionized the creation of complex bioconjugates, from antibody-drug conjugates for targeted cancer therapy to probes for elucidating intricate protein-protein interactions. A thorough understanding of the different types of heterobifunctional crosslinkers, their quantitative properties, and the detailed experimental protocols for their use is essential for any researcher seeking to leverage the power of these versatile molecular architects. By providing the means to build precise and functional molecular bridges, heterobifunctional crosslinkers will continue to be at the forefront of innovation in life sciences research.

References

- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 3. benchchem.com [benchchem.com]

- 4. Exploring GPCR‐arrestin interfaces with genetically encoded crosslinkers | EMBO Reports [link.springer.com]

- 5. Exploring GPCR-arrestin interfaces with genetically encoded crosslinkers - PubMed [pubmed.ncbi.nlm.nih.gov]

The PEG Advantage: A Technical Guide to PEGylated Crosslinkers in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, a process known as PEGylation, has become a cornerstone in the development of advanced therapeutics. When incorporated into crosslinkers, PEG moieties impart a host of beneficial properties that enhance the performance of bioconjugates, from small molecule drugs to large protein-based therapies. This in-depth technical guide explores the core advantages of PEGylation in crosslinkers, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to empower researchers in the rational design of next-generation drug delivery systems. We will delve into how PEGylated crosslinkers significantly improve solubility, enhance stability against enzymatic degradation, reduce immunogenicity, and optimize pharmacokinetic profiles, ultimately leading to more effective and safer therapeutics.

Core Advantages of PEGylation in Crosslinkers

The unique physicochemical properties of polyethylene glycol make it an ideal polymer for modifying the characteristics of therapeutic molecules. When used as a component of a crosslinker, PEG acts as a flexible, hydrophilic spacer that confers several critical advantages.[1][2]

Enhanced Solubility and Reduced Aggregation

A significant challenge in drug development is the poor aqueous solubility of many therapeutic agents, particularly hydrophobic small molecules and certain proteins.[3] This can hinder formulation, administration, and bioavailability. PEGylation of crosslinkers dramatically increases the hydrophilicity of the resulting bioconjugate, improving its solubility in aqueous environments.[3][4] This "shielding" effect of the PEG chain also prevents the aggregation of proteins and other biomolecules, a common issue that can lead to loss of activity and increased immunogenicity.[4][5]

Improved Stability and Protection from Proteolysis

Biotherapeutics, especially proteins and peptides, are susceptible to degradation by proteolytic enzymes in the body.[2] The flexible and hydrophilic PEG chains of a crosslinker form a protective layer around the conjugated molecule, sterically hindering the approach of proteases and other degradative enzymes.[1] This enhanced stability leads to a longer circulating half-life and sustained therapeutic effect.[1]

Reduced Immunogenicity

The immune system can recognize therapeutic proteins as foreign, leading to the generation of anti-drug antibodies (ADAs). This can result in reduced efficacy and potential adverse effects.[2] The PEG cloud surrounding a bioconjugate can mask its antigenic epitopes, making it less visible to the immune system and thereby reducing its immunogenicity.[1][2]

Optimized Pharmacokinetics and Biodistribution

PEGylation significantly increases the hydrodynamic radius of a molecule, which has a profound impact on its pharmacokinetic (PK) profile.[1] The larger size reduces renal clearance, leading to a prolonged circulation half-life in the bloodstream.[1][6] This allows for less frequent dosing, improving patient compliance. Furthermore, in the context of cancer therapy, the increased size of PEGylated nanoparticles and liposomes can lead to their preferential accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.

Quantitative Data on the Effects of PEGylation

The following tables summarize quantitative data from various studies, illustrating the impact of PEGylation on key performance parameters of bioconjugates.

Table 1: Effect of PEG Linker Length on Half-Life and Cytotoxicity of an Affibody-Drug Conjugate

| Linker | Half-Life Extension (fold change vs. no PEG) | In Vitro Cytotoxicity Reduction (fold change vs. no PEG) |

| 4 kDa PEG | 2.5 | 4.5 |

| 10 kDa PEG | 11.2 | 22.0 |

Data adapted from a study on affibody-based drug conjugates, demonstrating that while longer PEG chains significantly prolong half-life, they can also reduce in vitro cytotoxicity.[7]

Table 2: Impact of PEGylation on the Stability of a Model Protein (Cytochrome c)

| Protein | Half-life at 70°C (hours) | Activation Energy for Denaturation (kJ mol⁻¹) |

| Native Cytochrome c | 4.00 | 50.51 ± 1.71 |

| Cytochrome c-PEG-4 | 6.84 | 72.63 ± 0.89 |

| Cytochrome c-PEG-8 | 9.05 | 63.36 ± 1.66 |

This table illustrates the enhanced thermostability of a protein upon PEGylation.[8]

Table 3: Influence of PEGylation on the Pharmacokinetics of Poly-L-Lysine Dendrimers

| Dendrimer Molecular Weight | Elimination Half-Life (t½) | Primary Clearance Route |

| < 20 kDa | 1 - 10 hours | Renal |

| > 30 kDa | 1 - 3 days | Reticuloendothelial System |

This data highlights how increasing the size of a molecule through PEGylation shifts its clearance mechanism and dramatically extends its circulation time.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, purification, and characterization of bioconjugates utilizing PEGylated crosslinkers.

Protocol for NHS-Ester Mediated PEGylation of an Antibody

This protocol describes a common method for conjugating a PEGylated crosslinker to an antibody via its primary amine groups (lysine residues and the N-terminus).

Materials:

-

Antibody (e.g., IgG) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 1-10 mg/mL.

-

NHS-ester functionalized PEG crosslinker.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Dialysis cassettes or size-exclusion chromatography (SEC) column for purification.

Procedure:

-

Preparation of Reagents:

-

Allow the vial of PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the PEG-NHS ester in DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[9]

-

-

Calculation of Reagent Molar Excess:

-

Determine the desired molar excess of the PEG-NHS ester to the antibody. A 20-fold molar excess is a common starting point and typically results in the conjugation of 4-6 PEG chains per IgG molecule.[10][11]

-

Calculate the volume of the 10 mM PEG-NHS ester solution required to achieve the desired molar excess.

-

-

Conjugation Reaction:

-

Add the calculated volume of the PEG-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[10]

-

Incubate the reaction mixture. Incubation times and temperatures can be optimized, but common conditions are 2 hours on ice or 30-60 minutes at room temperature.[10][11]

-

-

Quenching the Reaction:

-

Add the quenching buffer to a final concentration of 50-100 mM to react with any unreacted PEG-NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the PEGylated Antibody:

-

Remove unreacted PEG-NHS ester and other small molecules by dialysis against PBS or by using a size-exclusion chromatography column.[10]

-

-

Characterization and Storage:

-

Characterize the degree of PEGylation using techniques such as SDS-PAGE, SEC, or mass spectrometry.

-

Store the purified PEGylated antibody under conditions optimal for the unmodified antibody.[10]

-

Protocol for Size-Exclusion Chromatography (SEC) for Analysis and Purification of PEGylated Proteins

SEC is a powerful technique to separate molecules based on their hydrodynamic radius, making it ideal for separating PEGylated proteins from their un-PEGylated counterparts and free PEG.

Materials:

-

SEC column with an appropriate molecular weight range.

-

HPLC or FPLC system with a UV detector.

-

Mobile phase (e.g., PBS).

-

PEGylated protein sample.

-

Molecular weight standards for column calibration.

Procedure:

-

System Equilibration:

-

Sample Preparation:

-

Injection and Separation:

-

Inject the prepared sample onto the equilibrated SEC column.

-

Run the separation using an isocratic flow of the mobile phase.

-

-

Data Acquisition and Analysis:

-

Monitor the elution profile using the UV detector at 280 nm (for protein) and/or a refractive index detector (for PEG).

-

Identify and integrate the peaks corresponding to the PEGylated protein, un-PEGylated protein, and free PEG. The PEGylated protein will elute earlier than the un-PEGylated protein due to its larger hydrodynamic size.[13]

-

The percentage of each species can be calculated from the respective peak areas.

-

Protocol for In Vitro Immunogenicity Assessment using ELISA for Anti-PEG Antibodies

This protocol outlines a direct ELISA method to detect the presence of anti-PEG antibodies in serum samples.

Materials:

-

Streptavidin-coated 96-well microplate.

-

Biotinylated PEG.

-

Serum samples (test and control).

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking buffer (e.g., 5% skim milk in PBS).

-

Dilution buffer (e.g., 2% skim milk in PBS).

-

HRP-conjugated anti-human IgG (or other species as appropriate) detection antibody.

-

TMB substrate.

-

Stop solution (e.g., 2 M H₂SO₄).

-

Microplate reader.

Procedure:

-

Plate Coating:

-

Dilute the biotinylated PEG in a suitable buffer and add it to the streptavidin-coated wells.

-

Incubate to allow binding.

-

Wash the wells with wash buffer to remove unbound biotinylated PEG.[10]

-

-

Blocking:

-

Add blocking buffer to each well to block any remaining non-specific binding sites.

-

Incubate and then wash the wells.

-

-

Sample Incubation:

-

Add diluted serum samples to the wells.

-

Incubate to allow any anti-PEG antibodies to bind to the immobilized PEG.

-

Wash the wells to remove unbound antibodies.[10]

-

-

Detection Antibody Incubation:

-

Add the HRP-conjugated detection antibody to the wells.

-

Incubate to allow the detection antibody to bind to the captured anti-PEG antibodies.

-

Wash the wells thoroughly.[10]

-

-

Signal Development and Measurement:

-

Add TMB substrate to the wells and incubate in the dark for color development.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of anti-PEG antibodies in the sample.[14]

-

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz (DOT language) to illustrate important signaling pathways, experimental workflows, and logical relationships.

References

- 1. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]

- 9. Comparison of Cyclic and Linear PEG Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. affinityimmuno.com [affinityimmuno.com]

- 11. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Avidity and surface mobility in multivalent ligand–receptor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creativepegworks.com [creativepegworks.com]

- 14. 4adi.com [4adi.com]

An In-depth Technical Guide to the Chemical Properties and Applications of Bis-Mal-Lysine-PEG4-TFP Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of Bis-Mal-Lysine-PEG4-TFP ester, a heterobifunctional crosslinker integral to the advancement of bioconjugation and targeted therapeutics. This document details the molecule's characteristics, provides structured data for easy reference, outlines experimental protocols for its use, and includes visualizations to clarify complex workflows and molecular interactions.

Core Chemical Properties

This compound is a versatile crosslinking reagent featuring two maleimide (B117702) groups, a tetrafluorophenyl (TFP) ester, and a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer built upon a lysine (B10760008) core. This unique architecture allows for the sequential or simultaneous conjugation of biomolecules, making it a valuable tool in the development of complex bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1]

Physicochemical Characteristics

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₇H₄₅F₄N₅O₁₃ | [2] |

| Molecular Weight | 843.77 g/mol | [2] |

| Purity | Typically >98% | [2] |

| Appearance | Solid or viscous liquid | [3][4] |

| Solubility | Soluble in organic solvents such as DMSO, DMF, methylene (B1212753) chloride, and acetonitrile. The PEG4 linker enhances solubility in aqueous environments. | [2] |

| Storage Conditions | Store at -20°C, protected from light and moisture. For stock solutions, use anhydrous solvents and store at -20°C or -80°C for extended stability. | [5][6] |

Reactive Groups and Specificity

The utility of this compound lies in its two distinct reactive moieties:

-

Maleimide Groups: The two maleimide groups react specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form stable thioether bonds. This reaction is most efficient within a pH range of 6.5 to 7.5.[5][7] Above pH 7.5, the maleimide group can exhibit some reactivity towards primary amines.[2]

-

TFP Ester: The 2,3,5,6-tetrafluorophenyl (TFP) ester is a highly reactive amine-specific functional group. It readily reacts with primary and secondary amines, such as the ε-amine of lysine residues, to form stable amide bonds. TFP esters are known for their high reactivity and greater hydrolytic stability compared to N-hydroxysuccinimide (NHS) esters, with an optimal reaction pH of 7.5 to 8.0.[2][8]

The hydrophilic PEG4 spacer not only improves the aqueous solubility of the crosslinker and its conjugates but also provides a flexible linker arm that can help to overcome steric hindrance during conjugation.[1]

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound. These protocols are intended as a starting point and may require optimization based on the specific biomolecules and desired outcome.

General Two-Step Protein-Protein Conjugation

This protocol describes the conjugation of two different proteins, one with available thiol groups and the other with accessible primary amines.

Materials:

-

Protein-SH (Protein to be conjugated via thiol groups)

-

Protein-NH₂ (Protein to be conjugated via amine groups)

-

This compound

-

Anhydrous DMSO or DMF

-

Phosphate Buffered Saline (PBS), pH 7.2

-

Borate Buffer, pH 8.0

-

Reducing agent (e.g., TCEP or DTT)

-

Desalting columns (e.g., Sephadex G-25)

-

Reaction tubes

Procedure:

Step 1: Reaction of TFP Ester with Protein-NH₂

-

Dissolve Protein-NH₂ in Borate Buffer (pH 8.0) to a concentration of 1-5 mg/mL.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Add a 5- to 20-fold molar excess of the crosslinker stock solution to the Protein-NH₂ solution.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

Remove the excess, unreacted crosslinker by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.2). Collect the protein-containing fractions.

Step 2: Reaction of Maleimide Groups with Protein-SH

-

If Protein-SH has disulfide bonds that need to be reduced to generate free thiols, treat it with a 10- to 20-fold molar excess of TCEP for 30 minutes at room temperature. Remove the excess TCEP using a desalting column equilibrated with degassed PBS (pH 7.2).

-

Dissolve the reduced (or naturally thiol-containing) Protein-SH in degassed PBS (pH 7.2) to a concentration of 1-5 mg/mL.

-

Immediately add the maleimide-activated Protein-NH₂ from Step 1 to the Protein-SH solution. A 1:1 molar ratio is a good starting point, but this can be optimized.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.

-

Purify the final conjugate using size-exclusion chromatography (SEC) to separate the desired conjugate from unreacted proteins and potential aggregates.

Preparation of an Antibody-Drug Conjugate (ADC)

This protocol outlines the synthesis of an ADC where a cytotoxic drug containing a primary amine is first conjugated to the TFP ester of the crosslinker, followed by conjugation to a monoclonal antibody (mAb) with reduced interchain disulfides.

Materials:

-

Monoclonal Antibody (mAb)

-

Amine-containing cytotoxic drug

-

This compound

-